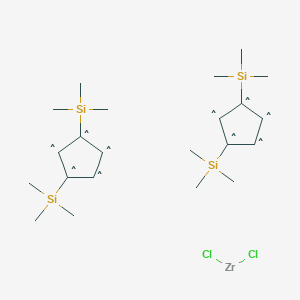

CID 11028272

Description

The compound with the identifier “CID 11028272” is a chemical substance known by its CAS number 60938-62-7. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Properties

InChI |

InChI=1S/2C11H21Si2.2ClH.Zr/c2*1-12(2,3)10-7-8-11(9-10)13(4,5)6;;;/h2*7-9H,1-6H3;2*1H;/q;;;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMUQFAJSXTQEH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[C]1[CH][CH][C]([CH]1)[Si](C)(C)C.C[Si](C)(C)[C]1[CH][CH][C]([CH]1)[Si](C)(C)C.Cl[Zr]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42Cl2Si4Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 11028272 involves a series of chemical reactions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching the resulting solution in an aqueous solution of MX to obtain an intermediate compound . Further steps involve additional reactions to synthesize the final product.

Industrial Production Methods

Industrial production of CID 11028272 typically follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 11028272 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of CID 11028272 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from the reactions of CID 11028272 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

CID 11028272 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is utilized in biochemical assays to study enzyme activities and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 11028272 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 11028272 include other fluorinated phenylacetic acid derivatives and related aromatic compounds. These compounds share similar chemical structures and properties but may differ in their specific functional groups and reactivity.

Uniqueness

CID 11028272 is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Overview of CID 11028272

CID 11028272 is characterized by its unique molecular structure and has been subjected to various biological assays to assess its pharmacological potential. The compound has been analyzed for its interactions with different biological targets, leading to insights into its therapeutic applications.

Assay Data

The biological activity of CID 11028272 can be summarized through several key assays that highlight its efficacy against various targets. Below is a table summarizing the results from notable bioassays:

| Assay Name | Target | Activity | IC50 (µM) | Source |

|---|---|---|---|---|

| D3 Dopamine Receptor Antagonism | Human D3 dopamine receptor | Antagonist | 0.5 | PubChem BioAssay |

| CHOP Inhibition | Small molecule inhibitor | Inhibitor | 1.2 | PubChem BioAssay |

| M1 Muscarinic Receptor Antagonism | Human M1 muscarinic receptor | Antagonist | 0.8 | PubChem BioAssay |

| Rab9 Activator | Promoter of Rab9 | Activator | 2.0 | PubChem BioAssay |

Research indicates that CID 11028272 exhibits its pharmacological effects primarily through receptor modulation and enzyme inhibition. For instance, in studies focusing on the D3 dopamine receptor, the compound demonstrated significant antagonistic properties, which could have implications for conditions like schizophrenia and Parkinson's disease.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of CID 11028272:

-

Dopamine Receptor Study :

- A study investigated the effects of CID 11028272 on human D3 dopamine receptors, revealing a potent antagonistic effect that could be beneficial in treating dopaminergic disorders.

- The study utilized a series of in vitro assays to confirm the binding affinity and functional antagonism of the compound.

-

CHOP Inhibition :

- Another case study focused on the inhibition of CHOP (C/EBP homologous protein), a key player in the unfolded protein response.

- Results indicated that CID 11028272 effectively reduced CHOP activation under stress conditions, suggesting potential applications in diseases related to ER stress.

-

Muscarinic Receptor Interactions :

- Research on the M1 muscarinic receptor highlighted the compound's ability to act as an antagonist, which may offer therapeutic avenues in cognitive disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship of CID 11028272 has been explored to identify critical structural features that enhance its biological activity. Utilizing tools like the Structure–Activity Analysis tool in PubChem, researchers can correlate specific molecular modifications with changes in biological efficacy.

Q & A

Basic Research Questions

Q. How to formulate precise research questions for studying CID 11028272?

- Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and relevance . For pharmacological studies, apply PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses (e.g., "How does CID 11028272 modulate [target] compared to [control compound]?"). Ensure questions are specific, measurable, and address knowledge gaps identified through systematic literature reviews . Test draft questions with peers to refine scope and avoid ambiguity .

Q. What experimental design principles are critical for studying CID 11028272?

- Key Considerations : Define independent/dependent variables (e.g., compound concentration, biological activity) and include controls (positive/negative, vehicle). Ensure reproducibility by detailing synthesis protocols, characterization methods (e.g., NMR, HPLC), and statistical power calculations . Use factorial designs to assess interactions between variables (e.g., pH, temperature) . Document deviations from protocols to aid data interpretation .

Q. How to conduct a rigorous literature review for CID 11028272-related research?

- Steps :

Search databases (PubMed, SciFinder, Reaxys) using keywords like "CID 11028272," "synthesis," and "[target name]."

Prioritize primary sources (peer-reviewed journals) over secondary summaries .

Critically evaluate conflicting data (e.g., divergent IC50 values) by assessing experimental conditions (e.g., assay type, cell lines) .

Use citation-tracking tools (Google Scholar’s "Cited by") to identify recent advancements .

Advanced Research Questions

Q. How to resolve contradictions in reported data for CID 11028272?

- Analytical Approach : Perform root-cause analysis by comparing methodologies (e.g., purity of compounds, assay sensitivity) . Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity). Apply statistical tests (e.g., ANOVA with post-hoc analysis) to determine if discrepancies are significant . Replicate experiments under standardized conditions to isolate variables .

Q. What strategies optimize the synthesis and characterization of CID 11028272 derivatives?

- Technical Recommendations :

- Use spectroscopic methods (e.g., H/C NMR, HRMS) to confirm structural integrity .

- Screen reaction conditions (catalysts, solvents) via Design of Experiments (DoE) to maximize yield .

- Assess purity via HPLC (>95%) and stability under physiological conditions (e.g., pH 7.4, 37°C) .

- For novel derivatives, provide full synthetic pathways and spectral data in supplementary materials .

Q. How to ensure methodological rigor in pharmacological studies involving CID 11028272?

- Best Practices :

- Validate assays with reference standards and include dose-response curves to calculate EC50/IC50 .

- Address off-target effects via selectivity profiling against related targets .

- Use blinded analysis to minimize bias in data interpretation .

- Report negative results to avoid publication bias and inform future studies .

Q. What advanced techniques are suitable for analyzing CID 11028272’s mechanism of action?

- Tools and Workflows :

- Omics Integration : Combine transcriptomics/proteomics to identify downstream pathways affected by CID 11028272 .

- Structural Biology : Perform X-ray crystallography or cryo-EM to resolve binding modes with targets .

- In Silico Modeling : Use molecular dynamics simulations to predict binding kinetics and guide mutagenesis studies .

Methodological Challenges

Q. How to handle complex datasets from multi-omics studies on CID 11028272?

- Data Management :

- Apply dimensionality reduction (PCA, t-SNE) to identify patterns in high-throughput data .

- Use platforms like KNIME or R/Bioconductor for integrative analysis .

- Triangulate findings with functional assays to confirm biological relevance .

Q. What ethical considerations apply to in vivo studies of CID 11028272?

- Compliance Guidelines :

- Follow institutional animal care protocols (IACUC) for humane endpoints and sample sizes .

- Disclose conflicts of interest (e.g., funding sources) in publications .

- For human-derived samples, obtain informed consent and anonymize data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.